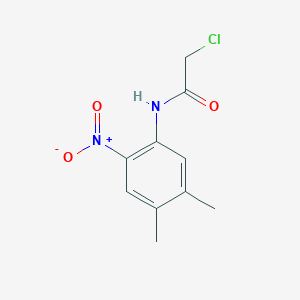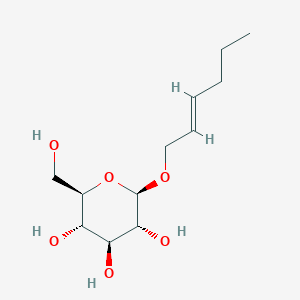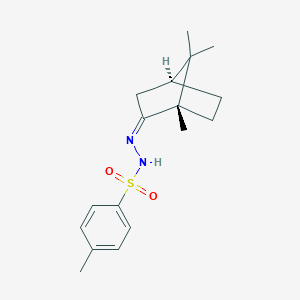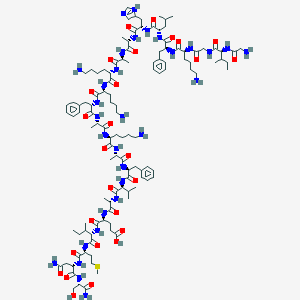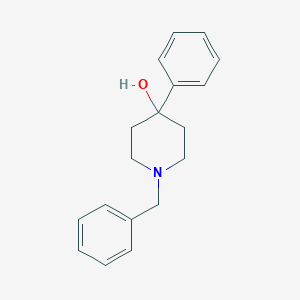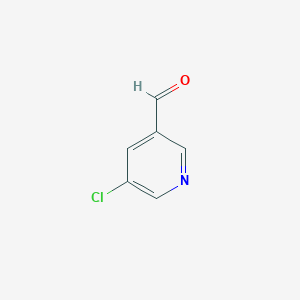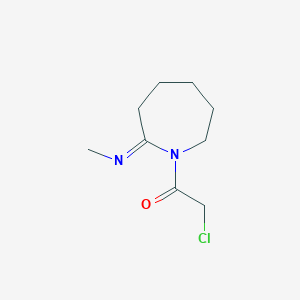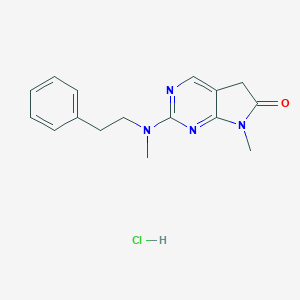
6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(methyl(2-phenylethyl)amino)-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(methyl(2-phenylethyl)amino)-, monohydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound has been found to exhibit unique biochemical and physiological effects, making it a promising candidate for future research.
Wirkmechanismus
The mechanism of action of 6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(methyl(2-phenylethyl)amino)-, monohydrochloride involves the inhibition of specific signaling pathways that are involved in cell growth and proliferation. This compound has been found to inhibit the activity of protein kinases, which are enzymes that play a crucial role in the regulation of cell growth and division.
Biochemische Und Physiologische Effekte
6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(methyl(2-phenylethyl)amino)-, monohydrochloride has been found to exhibit unique biochemical and physiological effects. It has been shown to induce apoptosis, which is a process of programmed cell death that occurs in response to cellular damage or stress. Additionally, this compound has been found to inhibit angiogenesis, which is the formation of new blood vessels that is necessary for the growth and spread of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(methyl(2-phenylethyl)amino)-, monohydrochloride in lab experiments is its high potency and specificity. This compound has been found to exhibit a strong inhibitory effect on specific signaling pathways, making it a useful tool for studying the molecular mechanisms involved in cell growth and proliferation. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research involving 6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(methyl(2-phenylethyl)amino)-, monohydrochloride. One potential direction is to investigate its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to explore its potential as a therapeutic agent for the treatment of cancer. Additionally, further research is needed to determine the optimal dosage and administration route for this compound, as well as its potential side effects and toxicity in humans.
In conclusion, 6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(methyl(2-phenylethyl)amino)-, monohydrochloride is a promising compound with potential applications in medical research. Its unique biochemical and physiological effects make it a useful tool for studying the molecular mechanisms involved in cell growth and proliferation, and it may have potential therapeutic applications in the treatment of cancer and neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and potential side effects, as well as its optimal dosage and administration route.
Synthesemethoden
The synthesis method of 6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(methyl(2-phenylethyl)amino)-, monohydrochloride involves the reaction of 6-chloro-2-methylaminopyrimidin-4(3H)-one with 2-phenylethylamine, followed by the reaction with sodium hydride and methyl iodide. The resulting product is then purified to obtain the monohydrochloride salt form.
Wissenschaftliche Forschungsanwendungen
6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(methyl(2-phenylethyl)amino)-, monohydrochloride has been extensively studied for its potential applications in medical research. It has been found to exhibit anti-tumor activity by inhibiting the growth of cancer cells in vitro and in vivo. Additionally, this compound has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
122113-27-3 |
|---|---|
Produktname |
6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(methyl(2-phenylethyl)amino)-, monohydrochloride |
Molekularformel |
C16H19ClN4O |
Molekulargewicht |
318.8 g/mol |
IUPAC-Name |
7-methyl-2-[methyl(2-phenylethyl)amino]-5H-pyrrolo[2,3-d]pyrimidin-6-one;hydrochloride |
InChI |
InChI=1S/C16H18N4O.ClH/c1-19(9-8-12-6-4-3-5-7-12)16-17-11-13-10-14(21)20(2)15(13)18-16;/h3-7,11H,8-10H2,1-2H3;1H |
InChI-Schlüssel |
CVFHBYFAPHLYAX-UHFFFAOYSA-N |
SMILES |
CN1C(=O)CC2=CN=C(N=C21)N(C)CCC3=CC=CC=C3.Cl |
Kanonische SMILES |
CN1C(=O)CC2=CN=C(N=C21)N(C)CCC3=CC=CC=C3.Cl |
Andere CAS-Nummern |
122113-27-3 |
Synonyme |
6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(methyl(2-phe nylethyl)amino)-, monohydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





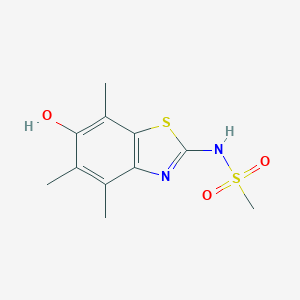

![6-amino-2-[[2-[(2-phenylacetyl)amino]acetyl]amino]hexanoic Acid](/img/structure/B56246.png)
